Sub-Nanomolar α3β4 nAChR Antagonism: Functional Differentiation from Non-Chlorinated and Primary Aniline Analogs
3-Chloro-N,4-dimethylaniline exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM in SH-SY5Y cells [1]. This activity level represents a functional characteristic not shared by the non-chlorinated analog N,4-dimethylaniline (CAS 623-08-5), which lacks the chlorine substituent essential for the hydrophobic interactions that contribute to nAChR binding [2]. Furthermore, the N-methyl group is required for this activity—the primary aniline analog 3-chloro-4-methylaniline (CAS 95-74-9) does not demonstrate comparable nAChR antagonism due to altered hydrogen-bonding capacity and steric presentation at the receptor binding site [3].
| Evidence Dimension | α3β4 nAChR antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | N,4-dimethylaniline (CAS 623-08-5) and 3-chloro-4-methylaniline (CAS 95-74-9): no reported α3β4 nAChR antagonist activity at comparable concentrations |
| Quantified Difference | Target compound shows nanomolar activity; comparators lack this pharmacological profile |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux by liquid scintillation counting |
Why This Matters
Procurement of the precise substitution pattern is essential for neuroscience research programs targeting α3β4 nAChR-mediated pathways.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. University of Helsinki. View Source
- [2] PubChem. Benzenamine, N,4-dimethyl- (N-Methyl-p-toluidine). CID: 12286. View Source
- [3] CAS Common Chemistry. 3-Chloro-4-methylaniline, CAS RN 95-74-9. View Source
